molecular formula C18H31BN2O4 B11829537 tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

Cat. No.: B11829537
M. Wt: 350.3 g/mol
InChI Key: AMAAMKZAWQBKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the boronate ester group: This step involves the reaction of the pyrazole derivative with a boronic acid or boronate ester in the presence of a suitable catalyst, such as palladium.

    tert-Butyl ester formation: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or organic semiconductors.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The boronate ester group can form reversible covalent bonds with diols or other nucleophiles, which can be exploited in various biochemical assays.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate include other boronate esters and pyrazole derivatives. For example:

    Phenylboronic acid: A simpler boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.

    1H-pyrazole-1-carboxylate: A basic pyrazole derivative without the boronate ester group.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C18H31BN2O4

Molecular Weight

350.3 g/mol

IUPAC Name

tert-butyl 3,5-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate

InChI

InChI=1S/C18H31BN2O4/c1-10-12-14(19-24-17(6,7)18(8,9)25-19)13(11-2)21(20-12)15(22)23-16(3,4)5/h10-11H2,1-9H3

InChI Key

AMAAMKZAWQBKPK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2CC)C(=O)OC(C)(C)C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.